molecular formula C8H11NO2S B2759715 3-Methyl-2-methylsulfonylaniline CAS No. 497227-21-1

3-Methyl-2-methylsulfonylaniline

Cat. No.: B2759715
CAS No.: 497227-21-1
M. Wt: 185.24
InChI Key: GXEXAPQBWDKEFE-UHFFFAOYSA-N
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Description

3-Methyl-2-methylsulfonylaniline is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 . It is a powder at room temperature .

The physical and chemical properties of a compound can be influenced by factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Enzyme Inhibition and Drug Development

Studies on sulfonamide derivatives, such as the potent inhibition of matrix metalloproteinase 2 (MMP2) by sulfoxide analogues, underscore the significance of sulfonamide and sulfonyl groups in developing therapeutic agents. These compounds exhibit specific interactions with biological targets, offering pathways for designing inhibitors against various diseases, including cancer and viral infections (Tao et al., 2010).

Biosynthesis and Metabolic Pathways

Research into the biosynthesis of coenzyme M (CoM) reveals the importance of sulfonate-containing compounds in essential biological processes, particularly in methanogenic archaea. These studies provide insights into enzyme mechanisms and the role of sulfonate groups in the biosynthetic pathways of key metabolic cofactors (Graham et al., 2001).

Synthesis and Chemical Properties

Investigations into synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic Acid demonstrate the chemical versatility and reactivity of sulfonyl and related groups. These studies highlight methods for creating complex molecules with potential pharmacological activities, showcasing the adaptability of sulfonyl-containing compounds in organic synthesis (Tye & Skinner, 2002).

Properties

IUPAC Name

3-methyl-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXAPQBWDKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497227-21-1
Record name 2-methanesulfonyl-3-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 158 g (0.74 mol) of 3-methyl-2-methylsulfonylnitrobenzene in 1.5 l of ethyl acetate and 5 g of a catalyst comprising 10% by weight of palladium on carbon were introduced into a hydrogenation apparatus fitted with gas inlet tube. The hydrogenation apparatus was flushed twice with nitrogen. Hydrogen was then introduced, and the mixture was stirred at 45° C. for 48 hours. The reaction mixture was filtered off with suction through kieselguhr and the filtrate was concentrated under reduced pressure, giving 134 g (98% of theory) of 3-methyl-2-methylsulfonylaniline as an orange-yellow solid.
Name
3-methyl-2-methylsulfonylnitrobenzene
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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